2-Phenyl-3H-imidazo[4,5-c]pyridine
Overview
Description
2-Phenyl-3H-imidazo[4,5-c]pyridine is a chemical compound with a unique structure containing a fused imidazole and pyridine ring system . It is known to play a crucial role in numerous disease conditions .
Synthesis Analysis
The synthesis of 2-Phenyl-3H-imidazo[4,5-c]pyridine analogues was achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes . Alkylation of compounds using 4-chlorobenzyl and/or butyl bromide under basic conditions (K2CO3, DMF) predominantly resulted in the formation of N5 regioisomers .Molecular Structure Analysis
The N5,4,3-regioisomeric structures were confirmed using 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) spectra .Chemical Reactions Analysis
The alkylation reaction on the imidazo[4,5-b]pyridine core is not selective and often results in different monoalkylated and polyalkylated products .Scientific Research Applications
Structural Analysis and Crystallography
Ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate : This study focuses on the crystallography of a derivative of 2-Phenyl-3H-imidazo[4,5-c]pyridine. It provides insights into molecular structures and intermolecular interactions in crystals (Hjouji et al., 2016).
Crystal Structure Analysis of 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine : This research presents the crystal structure of an imidazo[4,5-b]pyridine derivative, providing valuable information about molecular configurations and interactions (Bourichi et al., 2019).
Pharmacological and Biological Activity
Cytotoxicity Against Cancer Cells : A study on novel 2-phenyl-3H-imidazo[4,5-c]pyridine derivatives demonstrates their cytotoxic effects on human breast adenocarcinoma cells, indicating potential anticancer properties (Püsküllü et al., 2015).
Anticholinesterase Potential : Imidazo[1,2-a]pyridine-based compounds show potential as treatments for heart and circulatory failures, with some derivatives exhibiting significant anticholinesterase activity (Kwong et al., 2019).
Antimicrobial and Anticancer Activity : Synthesis of 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives and their subsequent testing reveals promising antimicrobial and anticancer activities (Banda et al., 2016).
Material Science and Chemical Engineering
Synthesis of Fluorescent Purine Isosteres : Research describes the microwave-assisted C-2 direct alkenylation of imidazo[4,5-b]pyridine, leading to the creation of compounds with notable fluorescence quantum yields and solvatofluorochromic properties, useful in material science applications (Baladi et al., 2016).
Corrosion Inhibition in Mild Steel : Evaluation of imidazo[4,5-b]pyridine derivatives as corrosion inhibitors for mild steel highlights their effectiveness in reducing corrosion, which is significant for industrial applications (Saady et al., 2021).
Mechanism of Action
While the exact mechanism of action for 2-Phenyl-3H-imidazo[4,5-c]pyridine is not specified in the retrieved papers, imidazopyridines are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Safety and Hazards
While specific safety and hazards information for 2-Phenyl-3H-imidazo[4,5-c]pyridine is not available, general safety measures for handling imidazo[4,5-b]pyridine include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .
Future Directions
Imidazopyridines, including 2-Phenyl-3H-imidazo[4,5-c]pyridine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The World Health Organization has taken the initiative to develop new TB drugs, indicating a promising future direction for this class of compounds .
properties
IUPAC Name |
2-phenyl-3H-imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHORNUQSDXBNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225981 | |
Record name | 1H-Imidazo(4,5-c)pyridine, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-3H-imidazo[4,5-c]pyridine | |
CAS RN |
75007-92-0 | |
Record name | 1H-Imidazo(4,5-c)pyridine, 2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075007920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazo(4,5-c)pyridine, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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